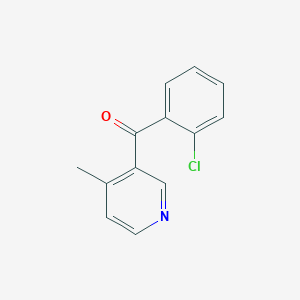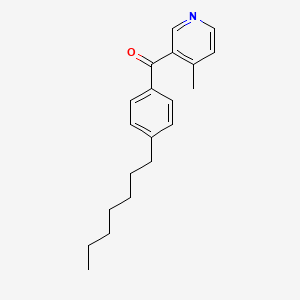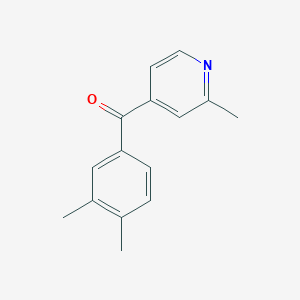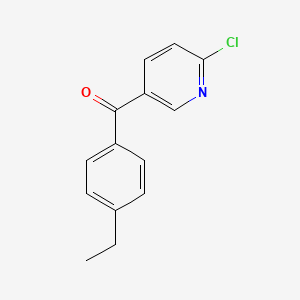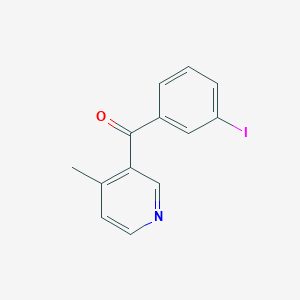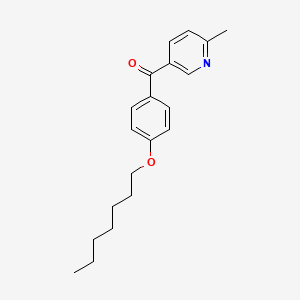
4,6-Dichloro-3-methoxy-2-methylpyridine
Descripción general
Descripción
“4,6-Dichloro-3-methoxy-2-methylpyridine” is a chemical compound with the CAS Number: 1019929-89-5 . It has a molecular weight of 192.04 . The compound is typically a pale-yellow to yellow-brown sticky oil to semi-solid .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that compounds of similar structure have been synthesized using various methods. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H7Cl2NO .
Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 192.04 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of 2-Substituted 4-Pyridylpropionates : This chemical plays a role in the synthesis of potent histamine H2-receptor antagonists, such as SK&F 93574. Key steps include alkylation of 2-methoxy-4-methylpyridine with sodium chloroacetate (Adger et al., 1988).
Preparation of Key Intermediates for Gastric-Acid Inhibiting Compounds : The compound is used in the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a significant building block in developing gastric-acid inhibitors (Mittelbach et al., 1988).
Synthesis of Anticancer Drug Intermediates : 4,6-Dichloro-2-methylpyrimidine, an intermediate derived from this compound, is used in synthesizing the anticancer drug dasatinib, showcasing its importance in pharmaceutical synthesis (Guo Lei-ming, 2012).
Fluorescent Pyridines Development : It's used in preparing 4,6-disubstituted-3-cyano-2-methylpyridines, which exhibit intense fluorescence and have applications in materials science (Matsui et al., 1992).
Role in Synthesis of Novel Compounds
Creation of Voltage-Gated Potassium Channel Blockers : Derivatives of this compound have been investigated for their potential in therapy and imaging, specifically as blockers of voltage-gated potassium channels, crucial in treating conditions like multiple sclerosis (Rodríguez-Rangel et al., 2020).
Cisplatin Analogues Synthesis : In cancer treatment research, derivatives of this chemical have been synthesized as analogues to cisplatin, a chemotherapy medication, indicating its potential in developing new cancer therapies (Van Vo et al., 2010).
Other Chemical Reactions and Studies
Formation of 2,3-Pyridyne : The compound has been used in creating 2,3-pyridyne, an intermediate in organic synthesis, demonstrating its versatility in chemical reactions (Walters & Shay, 1995).
Structural and Spectroscopic Analysis : Its derivatives have been studied for their structural and spectroscopic properties, contributing to the understanding of chemical interactions and molecular structure (Majerz et al., 1993).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to the formation of carbon-carbon bonds in organic synthesis.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 4,6-Dichloro-3-methoxy-2-methylpyridine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Action Environment
It is known that suzuki–miyaura coupling reactions, in which this compound is used, are generally environmentally benign and tolerant to a variety of functional groups .
Análisis Bioquímico
Biochemical Properties
4,6-Dichloro-3-methoxy-2-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in detoxification processes, leading to changes in the cell’s ability to handle oxidative stress . Additionally, it may impact cellular metabolism by modifying the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly genes involved in metabolic and detoxification pathways . The compound’s structure allows it to interact with active sites of enzymes, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and metabolic functions. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . High doses can also result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . The compound’s metabolism may also produce intermediate metabolites that have their own biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
4,6-dichloro-3-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-7(11-2)5(8)3-6(9)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWSMBKVLHIECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



